2,5-ジニトロ安息香酸

概要

説明

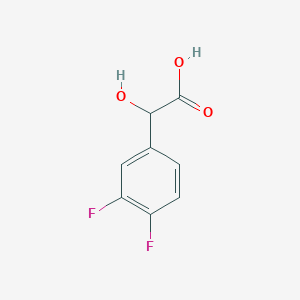

2,5-Dinitrobenzoic acid is a chemical compound that is part of the dinitrobenzoic acids family. While the provided papers do not directly discuss 2,5-dinitrobenzoic acid, they do provide insights into the properties and reactions of closely related compounds, such as 3,5-dinitrobenzoic acid. These compounds are characterized by the presence of two nitro groups attached to a benzoic acid core, which significantly influences their chemical behavior and interactions with other molecules.

Synthesis Analysis

The synthesis of dinitrobenzoic acid derivatives, including 2,5-dinitrobenzoic acid, typically involves nitration reactions where benzoic acid is treated with nitric acid. The papers provided discuss the synthesis of related compounds, such as the formation of a 2:1 molecular complex between 3,5-dinitrobenzoic acid and 1,4-diiodobenzene, highlighting the role of iodo-nitro interactions . Another study describes the use of 3,5-dinitrobenzoic acid as a catalyst in the synthesis of unsaturated glycosides and in the tetrahydropyranylation of alcohols and phenols, indicating its potential as a reagent in organic synthesis .

Molecular Structure Analysis

The molecular structure of dinitrobenzoic acids is influenced by the presence of nitro groups which can participate in various interactions. For instance, 3,5-dinitrobenzoic acid forms a supramolecular assembly with 1,4-diiodobenzene through iodo-nitro interactions . This suggests that the nitro groups in 2,5-dinitrobenzoic acid could also engage in specific interactions that define its molecular assembly and crystal structure.

Chemical Reactions Analysis

Dinitrobenzoic acids are involved in a range of chemical reactions due to their reactive nitro groups and the acidic nature of the benzoic acid moiety. The catalytic properties of 3,5-dinitrobenzoic acid in the synthesis of unsaturated glycosides and in the protection of alcohols and phenols are examples of the chemical utility of these compounds . These reactions are indicative of the types of chemical transformations that 2,5-dinitrobenzoic acid may also undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzoic acids are largely determined by their molecular structure. The presence of nitro groups contributes to their acidity and ability to form hydrogen bonds, which can lead to the formation of layered structures, as seen with 3,5-dinitrobenzoic acid and its derivatives . These properties are important for understanding the behavior of 2,5-dinitrobenzoic acid in various environments and its potential applications in materials science and organic synthesis.

科学的研究の応用

分光学的調査

DNBAの構造は、電子求引性のニトロ基により、詳細な分光学的調査を可能にします。これらの調査には、プロトンおよび重水素の緩和時間が含まれる可能性があり、これはさまざまな環境における分子動力学を理解するために不可欠です .

非線形光学材料

DNBA中のニトロ基の存在は、非線形光学材料を作成するための候補となります。これらの材料は、オプトエレクトロニクス、光周波数変換、および集積光学などの用途に不可欠です .

医薬品中間体

DNBAは、医薬品化合物の合成における中間体として役立ちます。その誘導体は、特に安息香酸骨格をコア構造として必要とする薬物の開発に使用できます .

分析化学

分析化学において、DNBAはさまざまな物質の分析のための発色団プローブとして使用できます。そのUV-可視スペクトルにおける強い吸収は、分光光度計による測定に適しています .

材料硬度調査

DNBAから合成された材料(硬度など)の機械的特性を調査して、材料の変形に対する抵抗を理解することができます。これは、特に高応力環境向けに設計された材料に関連しています .

誘電率測定

DNBA誘導体は、誘電特性を調査するために使用できます。これは、半導体および絶縁体における電荷輸送メカニズムを理解するために不可欠です .

爆発物研究

DNBAを組み込んだ複合体は、爆発物としての可能性が調査されています。ニトロ基は高エネルギー放出に貢献し、これはエネルギー材料の設計における重要な要素です .

燃焼促進剤

DNBAとその複合体は、燃焼促進剤として機能する可能性があります。それらは他の化合物の熱分解を加速させることができ、これは制御されたエネルギー放出を必要とする用途において有益です .

Safety and Hazards

作用機序

Target of Action

2,5-Dinitrobenzoic acid is a derivative of benzoic acid .

Mode of Action

Studies on similar compounds, such as 3,5-dinitrobenzoic acid, suggest that these compounds may interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This interference could potentially lead to disruption of cell membrane integrity and function, resulting in antifungal activity.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound may affect the ergosterol biosynthesis pathway in fungi . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Disruption of its synthesis could lead to impaired cell function and viability.

Result of Action

If the compound does indeed interfere with ergosterol synthesis, this could result in disruption of fungal cell membrane integrity, potentially leading to cell death .

特性

IUPAC Name |

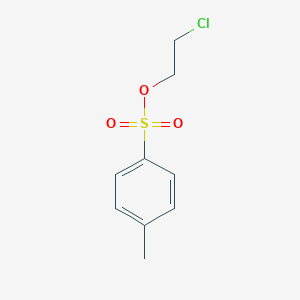

2,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDNKRCCODWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

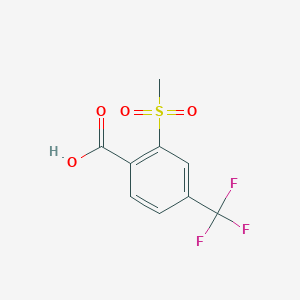

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060582 | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-28-6 | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U2ZZM3NHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What molecular motions are associated with 2,5-dinitrobenzoic acid, and how are they characterized?

A1: Research using proton and deuteron spin-lattice relaxation times reveals two primary molecular motions in 2,5-dinitrobenzoic acid: proton/deuteron transfer within the hydrogen bond and two-site hopping of the entire dimer. [] These motions are characterized by correlation times. Proton transfer, specifically, exhibits two distinct correlation times: τ(ov) for thermally activated jumps over the energy barrier and τ(tu) for tunneling through the barrier. [] Notably, the temperature dependence of 1/τ(tu) can be determined by solving the Schrödinger equation, which also reveals the temperature (T(tun)) at which proton tunneling becomes the dominant pathway. []

Q2: Can 2,5-dinitrobenzoic acid act as an electron acceptor in chemical reactions?

A3: Yes, 2,5-dinitrobenzoic acid demonstrates electron-accepting capabilities. Research shows that biradicals, generated through the Norrish type II reaction, act as efficient electron donors and react with 2,5-dinitrobenzoic acid. [] For instance, the biradical from γ-methylvalerophenone reacts with 2,5-dinitrobenzoic acid with a rate constant (k3) of 7.6 x 10^8 M^-1 s^-1. [] This highlights the potential of 2,5-dinitrobenzoic acid to participate in electron transfer processes.

Q3: How does the substitution of a lysine residue with mono-4-chloro-2,5-dinitrobenzoic acid (mCDNP) affect the electron transfer properties of cytochrome c?

A5: Research indicates that substituting a single lysine residue on the surface of horse heart cytochrome c with mCDNP influences its electron transfer (ET) behavior when adsorbed on a gold electrode modified with a self-assembled monolayer of 7-mercaptoheptanoic acid. [] This modification results in a negative shift of 10-35 mV in the redox potential compared to native cytochrome c. [] The rate constant of ET for mCDNP-modified cytochrome c decreases compared to the native form, with the magnitude of the decrease depending on the specific lysine residue modified. [] This suggests that the location and properties of the mCDNP substitution can significantly impact the electron transfer properties of cytochrome c.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。